The synthesis of Fmoc-D-homoleucine typically involves several key steps:
Fmoc-D-homoleucine has the following molecular formula: , with a molecular weight of approximately 367.44 g/mol. The structure features a fluorenyl group attached to the nitrogen atom of the amino acid, which provides stability and aids in detection during chromatographic analysis.
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)N
VHRMWRHTRSQVJJ-MRXNPFEDSA-N
The stereochemistry at the chiral center is crucial for its biological activity, with the D-configuration being specifically utilized in various peptide synthesis applications.
Fmoc-D-homoleucine undergoes several important reactions during peptide synthesis:
The mechanism of action for Fmoc-D-homoleucine primarily involves its role as a building block in peptide synthesis:
Fmoc-D-homoleucine exhibits several notable physical and chemical properties:
Purity levels are generally reported to be ≥ 97% (HPLC), ensuring that it meets stringent quality standards for research applications.
Fmoc-D-homoleucine is widely used in various scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4